4-(3,4-Difluorobenzyl)benzoic acid
Description
4-(3,4-Difluorobenzyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzyl group substituted with fluorine atoms at the 3- and 4-positions of the benzene ring, attached to the para position of a benzoic acid core. Fluorinated aromatic compounds are widely studied for their enhanced chemical stability, bioavailability, and biological activity compared to non-fluorinated analogs . Derivatives of fluorinated benzoic acids are often employed in medicinal chemistry, such as prodrug development (e.g., antibody-directed enzyme prodrug therapy) and antimicrobial or anticancer agent synthesis . The benzyl substituent in this compound may further modulate lipophilicity and binding affinity, making it a candidate for drug discovery or polymer applications .
Properties
Molecular Formula |
C14H10F2O2 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]benzoic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-3-10(8-13(12)16)7-9-1-4-11(5-2-9)14(17)18/h1-6,8H,7H2,(H,17,18) |
InChI Key |
WKCWELJGCWGJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorobenzyl)benzoic acid typically involves the reaction of 3,4-difluorobenzyl chloride with benzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the benzoic acid moiety.
Industrial Production Methods: Industrial production of 4-(3,4-Difluorobenzyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Difluorobenzyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-(3,4-difluorobenzyl)benzoic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives of 4-(3,4-difluorobenzyl)benzoic acid.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 4-(3,4-Difluorobenzyl)benzoic acid is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains.
- Synthesis and Testing : A study synthesized several pyrazole derivatives, including those containing 4-(3,4-difluorobenzyl)benzoic acid. These compounds were tested against ESKAPE pathogens, revealing potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .
- Mechanism of Action : The mechanism underlying the antimicrobial action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways, making these compounds promising candidates for antibiotic development .
Anti-inflammatory Properties
4-(3,4-Difluorobenzyl)benzoic acid has also been investigated for its anti-inflammatory effects. Compounds derived from benzoic acids have shown potential in treating inflammatory diseases due to their ability to inhibit pro-inflammatory mediators.
- Clinical Relevance : In a patent related to phenyl benzoic acid compounds, it was noted that derivatives could effectively treat inflammatory conditions such as rheumatoid arthritis and osteoarthritis, demonstrating reduced edema in animal models . The anti-inflammatory activity is attributed to the modulation of immune responses and inhibition of inflammatory cytokine production.
Pharmacological Applications
The pharmacological profile of 4-(3,4-Difluorobenzyl)benzoic acid extends beyond antimicrobial and anti-inflammatory uses.
- Diabetic Retinopathy : Recent studies have explored its role in managing diabetic retinopathy. Compounds similar to 4-(3,4-difluorobenzyl)benzoic acid have shown efficacy in reducing retinal vascular leakage in diabetic models, suggesting a protective effect on retinal tissues .
- PPARα Agonism : Research indicates that analogs may selectively activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and inflammation. This selectivity could lead to therapeutic applications in metabolic disorders .
Material Science Applications
In addition to biological applications, 4-(3,4-Difluorobenzyl)benzoic acid has potential uses in material science.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions facilitated by the fluorine substituents .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal synthesized various pyrazole derivatives containing 4-(3,4-difluorobenzyl)benzoic acid. These compounds were subjected to antimicrobial testing against multiple bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, highlighting their potential for clinical applications in treating resistant infections .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of benzoic acid derivatives, researchers demonstrated that 4-(3,4-difluorobenzyl)benzoic acid significantly reduced inflammation markers in vitro. This study provided insights into the compound's mechanism of action at the cellular level, paving the way for further exploration in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorobenzyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-(3,4-Difluorobenzyl)benzoic acid and selected analogs:
Structural Isomerism and Electronic Effects
- Fluorine Positional Isomers : 3,4-Difluorobenzoic acid lacks the benzyl group but shares fluorine substitution at C3 and C3. This reduces steric hindrance compared to 4-(3,4-Difluorobenzyl)benzoic acid, favoring solubility in polar solvents .
- Functional Group Variations: The hydroxyl group in 3,4-Difluoro-2-hydroxybenzoic acid introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes) but reducing metabolic stability compared to the non-hydroxylated benzyl analog .
Physicochemical Properties
- Lipophilicity: The benzyl group in 4-(3,4-Difluorobenzyl)benzoic acid likely increases logP (octanol-water partition coefficient) compared to 3,4-Difluorobenzoic acid, suggesting better membrane permeability .
- Solubility: Non-benzylated analogs like 4-Hydroxybenzoic acid exhibit higher aqueous solubility due to polar functional groups (-OH, -COOH), whereas fluorinated benzyl derivatives may require formulation aids for bioavailability .
Biological Activity
4-(3,4-Difluorobenzyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of 4-(3,4-Difluorobenzyl)benzoic acid is primarily attributed to its interaction with specific molecular targets. The compound has been shown to interact with enzymes and receptors involved in various cellular processes. For instance, research indicates that it may act as an inhibitor of eIF4E, a protein involved in cancer cell growth regulation .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
- Antitumor Activity : Studies have shown that 4-(3,4-Difluorobenzyl)benzoic acid can suppress the growth of various cancer cell lines. It has been implicated in enhancing TRAIL (TNF-related apoptosis-inducing ligand) activity, promoting apoptosis in cancer cells .
- Antibacterial Properties : In vitro assays indicate that this compound possesses significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/ml .
- Antifungal Activity : Preliminary studies suggest potential antifungal properties; however, more comprehensive evaluations are needed to confirm these effects .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines while showing low toxicity to normal cells, indicating a favorable therapeutic index .
Research Findings and Case Studies
Several studies have evaluated the biological activity of 4-(3,4-Difluorobenzyl)benzoic acid. Below is a summary of key findings:
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetics and safety profile of 4-(3,4-Difluorobenzyl)benzoic acid. For example, systemic administration in animal models indicated effective bioavailability and minimal adverse effects at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for 4-(3,4-Difluorobenzyl)benzoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling a 3,4-difluorobenzyl group to a benzoic acid core. Key intermediates like 3,4-difluorobenzyl chloride (CAS: 73096-42-1) are used in nucleophilic substitution or Friedel-Crafts alkylation reactions . For example:
Halogenation : Introduce the benzyl group via alkylation using a benzyl halide intermediate.
Purification : Column chromatography or recrystallization to isolate the product.
Reaction yields can vary based on solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃).
Q. How is the molecular structure of 4-(3,4-Difluorobenzyl)benzoic acid characterized?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups and fluorine substitution patterns. For example, fluorine atoms cause distinct splitting in NMR spectra .
- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL refines bond lengths and angles. The ortho-fluorine positions may influence packing density due to steric effects .
Advanced Research Challenges
Q. How can reaction conditions be optimized to improve yields of unstable intermediates during synthesis?
- Methodological Answer :
- Temperature Control : Low temperatures (−20°C to 0°C) stabilize reactive intermediates like benzyl halides .
- Catalyst Screening : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) enhance regioselectivity .
- Inert Atmosphere : Use of argon/nitrogen prevents oxidation of sensitive intermediates.
- Example : A study on similar fluorinated benzoates achieved 85% yield by optimizing catalyst loading (5 mol% Pd(PPh₃)₄) and reaction time (12 hrs) .
Q. How can discrepancies in reported biological activities of fluorinated benzoic acid derivatives be resolved?
- Methodological Answer :
- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across studies to minimize variability .
- Structural Analog Analysis : Compare 4-(3,4-difluorobenzyl)benzoic acid with analogs (e.g., 3,5-difluoro derivatives) to isolate substituent effects .
- Computational Modeling : DFT calculations predict binding affinities to target proteins, guiding experimental validation .
Q. What role do fluorine atoms play in modulating pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Fluorine increases logP values, enhancing membrane permeability (e.g., 3,4-difluoro analogs show 2× higher Caco-2 permeability vs. non-fluorinated analogs) .
- Metabolic Stability : Fluorine resists cytochrome P450 oxidation, prolonging half-life. In vivo studies on similar compounds demonstrate 30% higher bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
